1-(Methoxymethyl)indole-3-carboxylic acid
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-(Methoxymethyl)indole-3-carboxylic acid”, indole-3-carboxylic acid derivatives have been synthesized for various purposes . For instance, a series of novel indole-3-carboxylic acid derivatives were synthesized as potential transport inhibitor response 1 antagonists . Another study highlighted recent advances in the development of methods for indole cyclization, leading to indole-3-carboxylic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Methoxymethyl)indole-3-carboxylic acid” aren’t readily available. For comparison, “Methyl 1-methoxy-1H-indole-3-carboxylate” has an average mass of 205.210 Da and a monoisotopic mass of 205.073898 Da .Scientific Research Applications
Synthesis and Chemical Reactivity
- Indole-Benzimidazole Derivatives Synthesis: 1-(Methoxymethyl)indole-3-carboxylic acid derivatives have been utilized in the synthesis of novel indole-benzimidazole compounds, important in chemical research for their diverse applications (Wang et al., 2016).
- Rh(III)-Catalyzed Selective Coupling: This compound has also been involved in Rh(III)-catalyzed selective coupling processes, demonstrating its versatility in facilitating diverse product formation in organic synthesis (Zheng, Zhang, & Cui, 2014).
- Synthesis of Ellipticine: It has been used in the synthesis of ellipticine, a compound with potential pharmacological properties, by reacting with other specific chemicals (Miki et al., 2001).
Structural and Physical Properties
- X-ray Diffraction Studies: The structural properties of related compounds, like 5-methoxyindole-3-acetic acid, have been studied using X-ray diffraction methods, shedding light on the molecular arrangement and stability of these molecules (Sakaki et al., 1975).
Biological and Metabolic Studies
- Metabolism in Rats: The metabolism of N-hydroxylated indole derivatives, including 1-methoxy-indole-3-carboxylic acids, has been studied in rats to understand the biological transformation and potential medicinal applications of these compounds (Acheson & Nwankwo, 1984).
Synthetic Utility in Organic Chemistry
- Beta-Methoxymethyl Enecarbamates Synthesis: Its derivatives have been used in the preparation of beta-methoxymethyl enecarbamates, highlighting its utility in synthetic organic chemistry (O’Connor et al., 2009).
- Selective Antagonists Synthesis: 1-(Methoxymethyl)indole-3-carboxylic acid derivatives have been identified as important components in the synthesis of selective antagonists in medicinal chemistry (Chen et al., 2016).
Future Directions
While specific future directions for “1-(Methoxymethyl)indole-3-carboxylic acid” aren’t known, research into indole-3-carboxylic acid derivatives is ongoing. For instance, the design, synthesis, and herbicidal activity evaluation of a series of novel indole-3-carboxylic acid derivatives as auxin receptor protein TIR1 antagonists has been reported .
properties
IUPAC Name |
1-(methoxymethyl)indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-7-12-6-9(11(13)14)8-4-2-3-5-10(8)12/h2-6H,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRXUJVCGCUHBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=C(C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxymethyl)indole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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